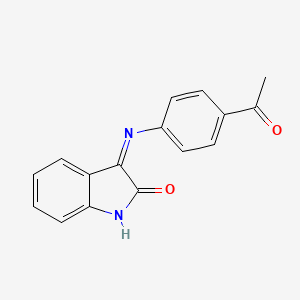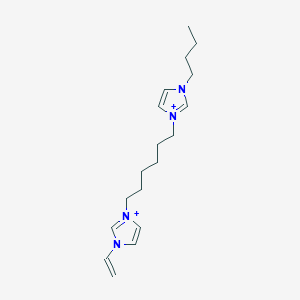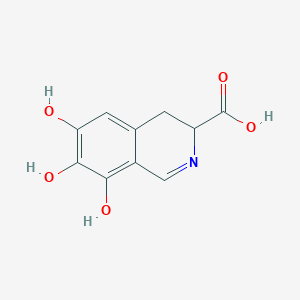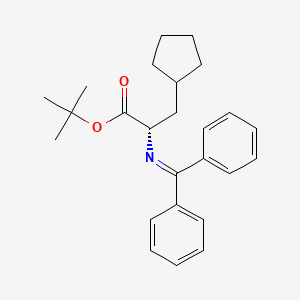
3-(4-Acetylanilino)indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetylanilino)indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylanilino)indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone under acidic conditions. For this compound, the specific reactants would be 4-acetylphenylhydrazine and an appropriate ketone. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale Fischer indole synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Acetylanilino)indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-(4-Acetylanilino)indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-(4-Acetylanilino)indol-2-one exerts its effects is primarily through interactions with biological targets. Indole derivatives are known to bind to various receptors and enzymes, influencing cellular processes. For instance, they can act as inhibitors or activators of specific pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
3-(4-Bromoanilino)indol-2-one: Similar structure but with a bromine substituent, leading to different reactivity and applications.
Uniqueness
3-(4-Acetylanilino)indol-2-one is unique due to its specific acetyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
70452-74-3 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-(4-acetylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H12N2O2/c1-10(19)11-6-8-12(9-7-11)17-15-13-4-2-3-5-14(13)18-16(15)20/h2-9H,1H3,(H,17,18,20) |
InChI-Schlüssel |
FCWMWSGRELKPLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Löslichkeit |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)



![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)

![disodium;[(2R,3R,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14804064.png)



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)
![Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-](/img/structure/B14804094.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)
